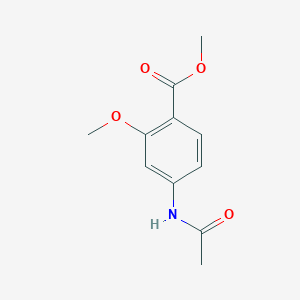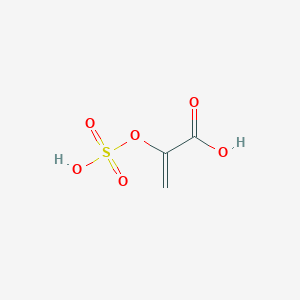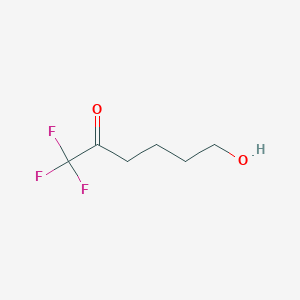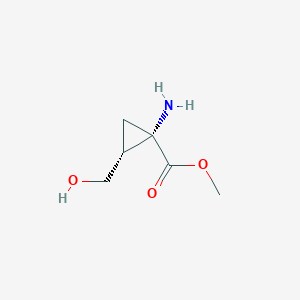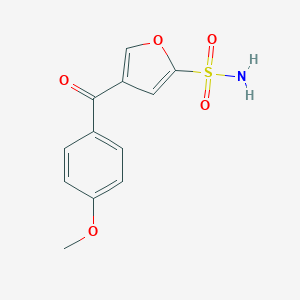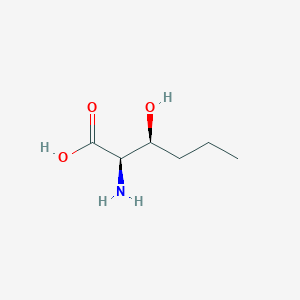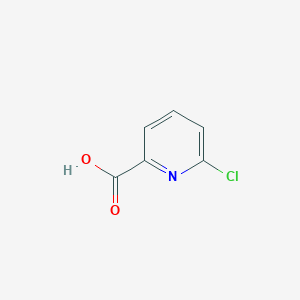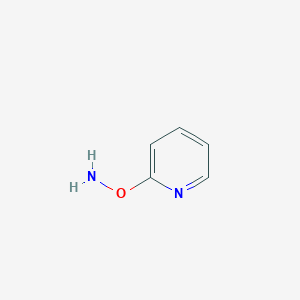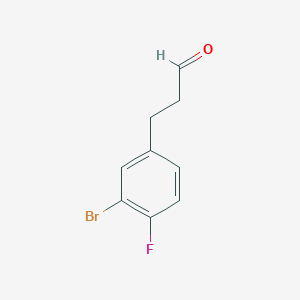![molecular formula C21H27NO2S B051693 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate CAS No. 121235-90-3](/img/structure/B51693.png)
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate
Übersicht
Beschreibung
“4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate” is a liquid crystal with a nematic phase . It has an empirical formula of C21H27NO2S and a molecular weight of 357.51 .
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[2.2.2]octane-1-carboxylate core with a 4-pentyl substituent and a 4-isothiocyanatophenyl group .
Chemical Reactions Analysis
This compound has been used in the polymerization of acetylene in an asymmetric reaction field using a chiral nematic liquid crystal (N*-LC), resulting in the formation of a polyacetylene film comprised of helical chains and fibrils .
Physical And Chemical Properties Analysis
This compound is a liquid crystal in its nematic phase . It has a melting point range of 73-113.5 °C . The transition temperature from the nematic phase to the isotropic phase is 113.5 °C, and from the crystalline phase to the nematic phase is 74.5 °C .
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Applications
“4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate” is a type of liquid crystal . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. For instance, a liquid crystal may flow like a liquid, but its molecules may be oriented in a crystal-like way .
Liquid crystals are used in a wide variety of applications. One of the most well-known applications is in liquid crystal displays (LCDs), which are used in watches, calculators, laptops, and televisions . The unique properties of liquid crystals, which allow them to react to changes in temperature or electric current, make them ideal for these types of displays .
Structural Analysis Research
“4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate” is also used in structural analysis research . Researchers use this compound to investigate the structure of liquid crystal systems . This research is important because the structure of liquid crystal systems is crucial for all their applications .
The structure of these systems is difficult to characterize experimentally because of the liquid-like disorder at short-length scales . Therefore, researchers use techniques like Fluctuation X-ray Scattering (FXS) and Pair-Angle Distribution Function (PADF) method to study these systems .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-isothiocyanatophenyl) 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-2-3-4-9-20-10-13-21(14-11-20,15-12-20)19(23)24-18-7-5-17(6-8-18)22-16-25/h5-8H,2-4,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVNXOHCXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)OC3=CC=C(C=C3)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401933 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
121235-90-3 | |
| Record name | ST50997691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural significance of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its liquid crystal behavior?
A1: The crystal structure of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate reveals key features contributing to its liquid crystal behavior. The molecule consists of a rigid core, incorporating an unusual eight-membered ring, connected to flexible chains. [] This structure leads to a layered packing arrangement along a specific axis and an imbricated pattern along the other two axes. [] This specific arrangement, where molecules are partially overlapping like tiles, is crucial for the formation of nematic liquid crystal phases.
Q2: How do the dipole moments of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its ground and excited states differ, and what is the significance of this difference?
A2: Research indicates that the dipole moment of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate in its excited state is higher than in its ground state. [] This difference is significant because it suggests an increased polarity in the excited state. This enhanced polarity can influence intermolecular interactions, particularly in the presence of electric fields, affecting the compound's electro-optical properties and its applications in liquid crystal displays.
Q3: How does the molecular structure of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate influence its optical properties under the influence of electric fields?
A3: The molecular structure of 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate, particularly its rod-like shape and dipole moment, directly impacts its response to electric fields. [] When subjected to an electric field, the molecules tend to align themselves with the field direction. This alignment significantly alters the optical properties of the compound, influencing its light transmittance characteristics. This behavior forms the basis for its potential applications in electro-optical devices like liquid crystal displays.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



